molecular formula C6H6F2N2 B1426108 6-(Difluoromethyl)pyridin-3-amine CAS No. 913090-41-2

6-(Difluoromethyl)pyridin-3-amine

Cat. No.: B1426108
CAS No.: 913090-41-2
M. Wt: 144.12 g/mol
InChI Key: CHLQZHZHFXWMOV-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)pyridin-3-amine is an organic compound with the molecular formula C6H6F2N2 It features a pyridine ring substituted with an amine group at the 3-position and a difluoromethyl group at the 6-position

Biochemical Analysis

Biochemical Properties

6-(Difluoromethyl)pyridin-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the ATP binding site of the mTOR kinase, effectively blocking its activity. This interaction is crucial for understanding the compound’s potential as an mTORC1/2 inhibitor. Additionally, this compound can form bonds with oxygen, nitrogen, or sulfur atoms, which further expands its range of biochemical interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mTOR kinase can lead to changes in cell growth and proliferation. Moreover, the compound’s ability to form bonds with different atoms allows it to modulate various cellular processes, making it a versatile tool in cellular biology research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP binding site of mTOR kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to changes in gene expression and cellular metabolism. Additionally, the compound’s ability to form bonds with oxygen, nitrogen, or sulfur atoms allows it to interact with various biomolecules, further influencing its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored in a dark place, under an inert atmosphere, and at temperatures below -20°C . Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to changes in cellular processes, highlighting the importance of understanding its temporal effects in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit mTOR kinase activity without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels . The compound’s ability to form bonds with oxygen, nitrogen, or sulfur atoms allows it to participate in various biochemical reactions, further highlighting its role in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding its transport and distribution is essential for determining its efficacy and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)pyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Introduction of Difluoromethyl Group:

Industrial Production Methods

Industrial production methods for this compound often involve optimized versions of the laboratory synthesis routes. These methods emphasize scalability, cost-effectiveness, and safety. Key steps include:

    Bulk Synthesis: Utilizing large-scale reactors to handle the difluoromethylation and amination reactions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity of the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridines.

Scientific Research Applications

6-(Difluoromethyl)pyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: As an intermediate in organic synthesis, it aids in the creation of complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)pyridin-3-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3-Amino-6-methylpyridine: Contains a methyl group instead of a difluoromethyl group.

    6-(Chloromethyl)pyridin-3-amine: Features a chloromethyl group instead of a difluoromethyl group.

Uniqueness

6-(Difluoromethyl)pyridin-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and physical properties.

Properties

IUPAC Name

6-(difluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-6(8)5-2-1-4(9)3-10-5/h1-3,6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLQZHZHFXWMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717383
Record name 6-(Difluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913090-41-2
Record name 6-(Difluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the compound obtained in Step C (5.9 g) in dichloromethane (80 ml) was treated with trifluoroacetic acid (3.7 ml) at ambient temperature for 12 hours. The reaction mixture was poured into aqueous sodium hydrogen carbonate (saturated) and washed several times with dichloromethane. The combined organic layers were washed with brine, dried over sodium sulfate and then concentrated in vacuo. Chromatography on silica gel (eluent: hexane/ethyl acetate 1:1) afforded 6-difluoromethyl-pyridin-3-yl-amine (2.1 g): 1H NMR (400 MHz, CDCl3) 3.98 (br s, 2H), 6.56 (t, 1H), 7.03 (dd, 1H), 7.40 (d, 1H), 8.06 (d, 1H).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl[6-(difluoromethyl)pyridin-3-yl]carbamate (1.11 g, 4.54 mmol) in dichloromethane (8 ml), trifluoroacetic acid (8 ml) was added at room temperature. The reaction mixture was stirred for 5 hours at the same temperature, and then was concentrated under reduced pressure. Dichloromethane and saturated aqueous sodium hydrogencarbonate were added to the resulting residue. The organic layer was taken, and the organic layer was dried over anhydrous sodium sulfate and filtered. Subsequently, the filtrate was concentrated under reduced pressure. The resulting residue was subjected to flash silica gel chromatography, and the fraction obtained from an elution with hexane:ethyl acetate=2:1 was concentrated under reduced pressure to obtain the title compound (540 mg, 3.75 mmol, 82%) as a pale green oily substance.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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